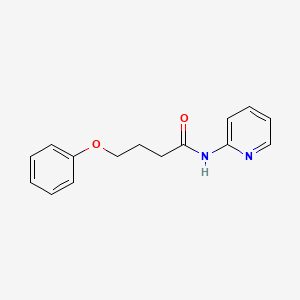![molecular formula C10H13NOS B7463482 2-[(4-Methylphenyl)methylsulfanyl]acetamide](/img/structure/B7463482.png)
2-[(4-Methylphenyl)methylsulfanyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-Methylphenyl)methylsulfanyl]acetamide, also known as MPTA, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound has been synthesized using various methods, and its mechanism of action has been investigated to understand its biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 2-[(4-Methylphenyl)methylsulfanyl]acetamide is not fully understood. However, studies have shown that it can inhibit the growth of fungi and bacteria by disrupting their cell membranes. 2-[(4-Methylphenyl)methylsulfanyl]acetamide has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects
2-[(4-Methylphenyl)methylsulfanyl]acetamide has been shown to have low toxicity and is well-tolerated in animal studies. It has been shown to have antifungal and antibacterial properties, making it a potential candidate for the development of new antibiotics. 2-[(4-Methylphenyl)methylsulfanyl]acetamide has also been shown to induce apoptosis in cancer cells, making it a potential candidate for the development of new cancer drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[(4-Methylphenyl)methylsulfanyl]acetamide has several advantages and limitations for lab experiments. One advantage is its low toxicity and high purity, making it a safe and reliable compound for use in experiments. However, one limitation is its limited solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 2-[(4-Methylphenyl)methylsulfanyl]acetamide. One direction is the development of new antibiotics based on the antifungal and antibacterial properties of 2-[(4-Methylphenyl)methylsulfanyl]acetamide. Another direction is the development of new cancer drugs based on the ability of 2-[(4-Methylphenyl)methylsulfanyl]acetamide to induce apoptosis in cancer cells. Further studies are needed to fully understand the mechanism of action of 2-[(4-Methylphenyl)methylsulfanyl]acetamide and its potential therapeutic applications.
Métodos De Síntesis
2-[(4-Methylphenyl)methylsulfanyl]acetamide can be synthesized using various methods, including the reaction of 4-methylbenzyl chloride with thioacetamide in the presence of a base such as potassium carbonate. Another method involves the reaction of 4-methylbenzyl bromide with thioacetamide in the presence of a palladium catalyst. The yield and purity of 2-[(4-Methylphenyl)methylsulfanyl]acetamide can be improved by using a recrystallization process.
Aplicaciones Científicas De Investigación
2-[(4-Methylphenyl)methylsulfanyl]acetamide has been extensively studied for its potential therapeutic applications. It has been shown to have antifungal and antibacterial properties, making it a potential candidate for the development of new antibiotics. 2-[(4-Methylphenyl)methylsulfanyl]acetamide has also been investigated for its potential use in cancer therapy. Studies have shown that 2-[(4-Methylphenyl)methylsulfanyl]acetamide can induce apoptosis in cancer cells, making it a potential candidate for the development of new cancer drugs.
Propiedades
IUPAC Name |
2-[(4-methylphenyl)methylsulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NOS/c1-8-2-4-9(5-3-8)6-13-7-10(11)12/h2-5H,6-7H2,1H3,(H2,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJLWGHIGLXGJNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSCC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Methylphenyl)methylsulfanyl]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

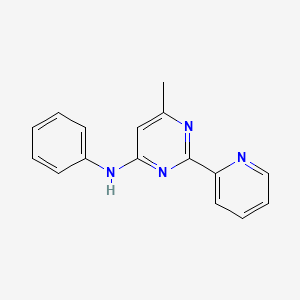
![2,4,6-trimethyl-N-[4-(pyrrolidine-1-carbonyl)phenyl]benzenesulfonamide](/img/structure/B7463401.png)
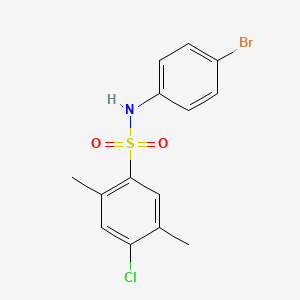
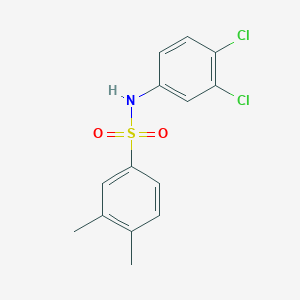

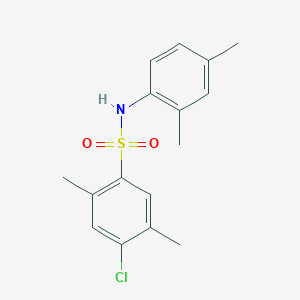

![N-[[5-(diethylsulfamoyl)thiophen-2-yl]methyl]-4-(4-fluorophenyl)piperazine-1-carboxamide](/img/structure/B7463457.png)


![2,4,5-trichloro-N-[2-(propan-2-yl)phenyl]benzene-1-sulfonamide](/img/structure/B7463480.png)

![3-{2-chloroimidazo[1,2-a]pyridin-3-yl}-2-cyano-N-(propan-2-yl)prop-2-enamide](/img/structure/B7463490.png)
